Glycogen

Descripción

Significance of Glycogen in Biological Systems

This compound's importance in biological systems stems from its function as a dynamic and readily mobilized glucose reserve. This reserve is essential for powering various cellular activities and maintaining metabolic stability.

This compound plays a central role in cellular energy homeostasis by providing a buffer against fluctuations in glucose availability. When glucose is plentiful, such as after a meal, excess glucose is converted into this compound for storage, a process known as glycogenesis. promegaconnections.comwebmd.com Conversely, when energy is required and glucose levels are low, this compound is broken down into glucose through glycogenolysis, releasing glucose to fuel cellular processes. webmd.comnih.gov This rapid synthesis and breakdown ensure a continuous supply of glucose, particularly for tissues with high energy demands like muscle and brain. promegaconnections.commdpi.comphysio-pedia.com

In muscle cells, this compound serves as a localized energy source, primarily utilized during periods of high-intensity exercise to support muscle contraction. promegaconnections.comphysio-pedia.comtutorchase.com The branched structure of this compound is crucial for this rapid mobilization, as it provides multiple points for enzymatic action, allowing for quick release of glucose units. promegaconnections.comnih.gov

In the liver, this compound serves a systemic role, acting as the main reservoir to maintain blood glucose levels, especially during fasting or between meals. promegaconnections.comphysio-pedia.comamegroups.org The liver can release glucose into the bloodstream, ensuring that other organs, particularly the brain and red blood cells, have a constant fuel supply. nih.govphysio-pedia.com

Recent research has also highlighted the significant role of this compound in the brain, where it is predominantly stored in astrocytes. mdpi.comphysio-pedia.com Brain this compound serves as an emergency energy reserve that can be rapidly mobilized to meet neuronal demands during metabolic stress, hypoglycemia, or intense neuronal activity, contributing to synaptic plasticity, learning, and memory. mdpi.comuky.edu

This compound metabolism is intricately linked with broader metabolic networks, serving as a key node in carbohydrate metabolism. The pathways of glycogenesis and glycogenolysis are tightly regulated and interact with other major metabolic pathways, including glycolysis, gluconeogenesis, and the pentose phosphate pathway. wikipedia.orglibretexts.orguomustansiriyah.edu.iqmhmedical.com

Glucose-6-phosphate, an intermediate in both glycolysis and gluconeogenesis, is a crucial molecule at the intersection of these pathways and this compound metabolism. nih.govwikipedia.org It is both a precursor for this compound synthesis and a product of this compound breakdown in muscle, where it can directly enter glycolysis. wikipedia.orglibretexts.orglibretexts.org In the liver, glucose-6-phosphate can be converted to free glucose and released into the bloodstream. nih.gov

Hormones such as insulin and glucagon are primary regulators of this compound metabolism, orchestrating the balance between this compound synthesis and breakdown in response to the body's energy state. nih.govnih.gov Insulin promotes glycogenesis when blood glucose levels are high, signaling a state of energy surplus. webmd.comnih.gov Glucagon, on the other hand, promotes glycogenolysis when blood glucose levels are low, signaling a need for increased glucose availability. nih.govnih.gov Adrenaline also triggers this compound breakdown, particularly in muscle, during situations requiring rapid energy mobilization. nih.gov

The regulation of this compound metabolism involves a complex interplay of enzymes, including this compound synthase and this compound phosphorylase, whose activities are controlled by hormonal signals and allosteric effectors like ATP and glucose-6-phosphate. nih.govstudysmarter.co.ukmdpi.com This fine-tuning ensures that this compound stores are synthesized and mobilized appropriately to meet the dynamic energy needs of the organism.

Role in Cellular Energy Homeostasis

Historical Context of this compound Discovery and Initial Characterization

The discovery of this compound is attributed to the pioneering French physiologist Claude Bernard in the mid-19th century. wikipedia.orgbritannica.comkarger.comacs.org Bernard's experiments on the liver revealed the presence of a substance that could be converted into sugar. wikipedia.org By 1857, he had isolated this substance and named it "la matière glycogène," meaning "sugar-forming substance." wikipedia.org His work demonstrated that the liver could produce glucose, a finding that challenged the prevailing view that animals obtained glucose solely from their diet. britannica.comkarger.com

Bernard's discovery highlighted that the body could synthesize complex molecules like this compound from simpler ones, a concept contrary to the then-dominant understanding of digestion primarily as a process of breaking down complex substances. britannica.com Soon after its discovery in the liver, this compound was also found in muscular tissue by M.A. Sanson. wikipedia.org

The empirical formula for this compound, (C₆H₁₀O₅)n, was established by August Kekulé in 1858. wikipedia.org Early characterization identified this compound as a branched polymer of glucose, similar in structure to plant starch but more extensively branched. physio-pedia.comnih.gov This initial work laid the foundation for further research into the structure, metabolism, and physiological significance of this compound, paving the way for a deeper understanding of carbohydrate metabolism.

Subsequent research, including the work of Carl and Gerty Cori in the 20th century, further elucidated the pathways of this compound synthesis and breakdown and their hormonal regulation, contributing significantly to the understanding of carbohydrate metabolism and earning them a Nobel Prize in 1947 for their discovery of the "Cori cycle" and the enzymes involved in this compound metabolism. acs.org

This compound Polymer Structure

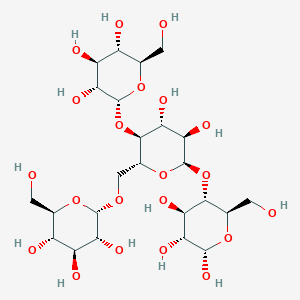

This compound is a homopolysaccharide composed entirely of α-D-glucose units. libretexts.orgpearson.com These glucose monomers are linked together by glycosidic bonds, forming a highly branched structure. wikipedia.orgnih.govlibretexts.orgpearson.com

The linear chains of glucose residues within a this compound molecule are primarily linked by α(1→4) glycosidic bonds. wikipedia.orgnih.govlibretexts.orgpearson.com These bonds form between the carbon 1 of one glucose unit and the carbon 4 of the adjacent glucose unit. Branching points in the this compound structure are created by α(1→6) glycosidic bonds. wikipedia.orgnih.govlibretexts.orgpearson.com These linkages occur between the carbon 1 of a glucose unit in a chain and the carbon 6 hydroxyl group of a glucose residue on the same or a neighboring chain. wikipedia.orgnih.govwikipedia.org The presence of both α(1→4) and α(1→6) linkages is fundamental to this compound's branched architecture. nih.gov

This compound is characterized by its extensive branching, which is more frequent than in amylopectin, a similar plant polysaccharide. wikipedia.orglibretexts.orgpearson.com Branch points typically occur every 8 to 12 glucose residues along the linear chains. wikipedia.orgpearson.com This high branching density results in a compact, globular molecule with numerous non-reducing ends. wikipedia.orgsavemyexams.com The branching enzyme catalyzes the transfer of a segment of glucose residues (typically six or seven) from the non-reducing end of a chain to a C-6 hydroxyl group deeper within the molecule, forming the α(1→6) bond. wikipedia.orgnih.govwikipedia.org This branching is crucial for increasing this compound's solubility and providing a large number of termini for the rapid addition or removal of glucose units during synthesis and breakdown. nih.govsavemyexams.com

This compound exists in cells as granules. wikipedia.org These granules exhibit higher-order structural organization. The fundamental unit is the β-particle, which is roughly spherical with an average diameter of 20-40 nm. frontiersin.orgwustl.eduresearchgate.net β-particles are highly branched structures containing tens of thousands of glucose units. wikipedia.orgwustl.edu In some tissues, particularly the liver, these β-particles can aggregate to form larger, more complex structures called α-particles. frontiersin.orgwustl.edunih.govplos.org α-particles are larger, rosette-shaped structures that can range up to 200-300 nm in diameter. frontiersin.orgwustl.edunih.govplos.orgresearchgate.net The aggregation of β-particles into α-particles is thought to involve protein linkages, although the exact mechanisms are still under investigation. researchgate.netnih.govplos.orgacs.org

Here is a table summarizing the characteristics of this compound particles:

| Particle Type | Diameter Range (approx.) | Structure/Appearance | Composition |

| β-particle | 20-40 nm | Spherical, highly branched | Individual this compound molecule with protein core wikipedia.orgwustl.edu |

| α-particle | 200-300 nm | Rosette-like aggregates | Aggregates of β-particles frontiersin.orgwustl.edunih.govplos.orgresearchgate.net |

This compound molecules are large polymers, and their molecular weight can vary significantly. A single this compound molecule can contain between 2,000 and 60,000 glucose residues. wikipedia.org The molecular weight of this compound can range from approximately 106 to 108 Daltons, or even higher for α-particles. nih.govfoodb.ca The simplest structure made of four glucose units has an approximate molecular weight of 666 Daltons. thermofisher.comchemicalbook.com The size and molecular weight of this compound particles can be polydisperse, meaning there is a distribution of sizes rather than a single uniform size. researchgate.netwikipedia.org

Here is a table showing approximate molecular weight ranges for this compound:

| This compound Form | Approximate Molecular Weight Range (Daltons) |

| Smallest unit | ~666 thermofisher.comchemicalbook.com |

| Single molecule | 106 - 108 nih.govfoodb.ca |

| α-particle | >108 nih.gov |

Higher-Order Organization: β-particles and α-particles

This compound-Associated Proteins

This compound synthesis and structure are intimately linked with specific proteins.

This compound synthesis is initiated by a unique protein called glycogenin. wikipedia.orgwikipedia.orgportlandpress.compnas.orgproteopedia.orgresearchgate.netub.edu Glycogenin acts as a primer and a catalyst for the initial steps of this compound synthesis. wikipedia.orgproteopedia.orgresearchgate.net It is a homodimer, meaning it consists of two identical subunits. wikipedia.org Glycogenin catalyzes the addition of glucose units to itself, specifically to a tyrosine residue (Tyr-194 in human glycogenin-1). wikipedia.orgportlandpress.compnas.orgproteopedia.orgresearchgate.net This self-glucosylation process forms a short linear oligosaccharide chain, typically consisting of 8 to 12 glucose units, linked by α(1→4) glycosidic bonds. wikipedia.orgpnas.orgresearchgate.net This short chain remains covalently attached to glycogenin and serves as the primer upon which this compound synthase can then elongate the this compound chains. wikipedia.orgwikipedia.orgpnas.orgproteopedia.orgresearchgate.net Glycogenin remains at the core of the mature this compound granule. wikipedia.orgwikipedia.org

Here is a table summarizing key aspects of Glycogenin:

| Feature | Description |

| Role in Glycogenesis | Initiator and primer for this compound synthesis wikipedia.orgwikipedia.orgportlandpress.compnas.orgproteopedia.orgresearchgate.netub.edu |

| Structure | Homodimer wikipedia.org |

| Priming Mechanism | Self-glucosylation at a tyrosine residue (e.g., Tyr-194) wikipedia.orgportlandpress.compnas.orgproteopedia.orgresearchgate.net |

| Primer Length | Forms an α(1→4)-linked oligosaccharide of 8-12 glucose units wikipedia.orgpnas.orgresearchgate.net |

| Location | Remains covalently attached at the core of the this compound molecule wikipedia.orgwikipedia.org |

Enzymatic Complex Association within this compound Granules

This compound granules are not merely inert carbohydrate stores; they are intimately associated with the enzymatic machinery required for their metabolism. nih.govoup.comcdnsciencepub.comresearchgate.net This association forms a functional complex, often termed the "glycosome," which compartmentalizes this compound metabolism within the cell. nih.govoup.com

Key enzymes involved in this compound synthesis and degradation are found associated with these granules. These include:

Glycogenin (GN): A protein primer that initiates this compound synthesis by auto-glucosylation, forming a short oligosaccharide chain covalently linked to itself. nih.govnih.govfrontiersin.orgamegroups.orgpnas.org This primer is essential for this compound synthase activity. pnas.org

This compound Synthase (GS): Catalyzes the elongation of this compound chains by adding glucose units via α-1,4 linkages, using UDP-glucose as the substrate. nih.govnih.govpnas.orgnih.gov GS binds to this compound, and its localization is dependent on this compound content. nih.govcdnsciencepub.com

This compound Branching Enzyme (GBE): Introduces α-1,6 branches into the growing this compound molecule, which is crucial for its branched structure and solubility. nih.govfrontiersin.orgd-nb.info

This compound Phosphorylase (GP): The rate-limiting enzyme in glycogenolysis, catalyzing the phosphorolytic cleavage of α-1,4 linkages to release glucose 1-phosphate. nih.govnih.govnih.gov GP also associates with the this compound granule. nih.govrupress.org

This compound Debranching Enzyme (GDE): A bifunctional enzyme with transferase and glucosidase activities, necessary to break down the α-1,6 branch points that this compound phosphorylase cannot cleave, releasing free glucose. nih.govnih.govwikipedia.org

Beyond these core metabolic enzymes, other proteins, including regulatory kinases and phosphatases like AMP-activated protein kinase (AMPK) and protein phosphatase 1 (PP1), are also found associated with this compound granules, highlighting the intricate regulation occurring at the granule level. nih.govcore.ac.ukuoc.gr The interaction of these proteins with this compound and with each other within the glycosome contributes to the coordinated control of this compound synthesis and degradation. uoc.gr

Subcellular Localization and Granule Morphology

This compound granules are not uniformly distributed throughout the cell but exhibit specific subcellular localization patterns that vary depending on cell type and metabolic state. nih.govcolab.wsplos.org

Cytosolic Distribution of this compound Granules

The primary location of this compound storage is the cytosol. nih.govamegroups.orgnih.govwikipedia.org Within the cytosol, this compound granules can be found in distinct pools. In skeletal muscle, for instance, this compound is found in three main subcellular locations:

Intermyofibrillar this compound: Located between the myofibrils, often in close proximity to the sarcoplasmic reticulum and mitochondria. rupress.orgplos.orgresearchgate.net This pool is thought to be important for providing energy for muscle contraction.

Intramyofibrillar this compound: Situated within the myofibrils, between the contractile filaments. plos.orgresearchgate.net

Subsarcolemmal this compound: Found just beneath the plasma membrane. plos.orgresearchgate.net

The relative proportion of this compound in these different cytosolic pools can vary depending on factors such as muscle fiber type, training status, and exercise. colab.wsresearchgate.net Studies have indicated that approximately 75% of skeletal muscle this compound is stored in the intermyofibrillar region, while the intramyofibrillar and subsarcolemmal regions each contain about 5-15%. researchgate.net

In hepatocytes, this compound granules are typically dispersed throughout the cytoplasm. researchgate.net The association of this compound granules with other cellular structures, such as the sarcoplasmic reticulum in muscle, has also been observed. nih.govrupress.orgnih.gov

Granule Size and Ultrastructural Characteristics across Different Cell Types

The size and ultrastructural appearance of this compound granules can differ between cell types. As mentioned earlier, liver cells predominantly contain larger α-granules, which are aggregates of smaller β-granules. nih.govresearchgate.net Skeletal muscle, on the other hand, primarily stores this compound as individual β-granules. nih.govresearchgate.net

Studies using electron microscopy have reported a range of β-granule sizes, typically between 10 and 45 nm in diameter. nih.govcolab.wsphysiology.org While a theoretical maximum size for a β-granule has been estimated to be around 42 nm, representing about 12 tiers of glucose chains, most observed granules are smaller, averaging around 25 nm in diameter, corresponding to approximately 7-9 tiers. nih.govphysiology.orgresearchgate.net This suggests that most granules are not at their maximal storage capacity.

The size distribution of this compound particles can be influenced by metabolic state. For example, during this compound synthesis, the size of β-particles can increase, while during glycogenolysis, their size tends to decrease. nih.govresearchgate.net

The ultrastructural appearance of this compound granules in electron microscopy is also influenced by staining techniques. With appropriate staining, such as with uranyl acetate and lead citrate, this compound granules appear electron-dense. cambridge.orgbiologists.com Subunits within the granules, approximately 3 nm in diameter, have also been observed. nih.govbiologists.com

Below is a table summarizing typical this compound granule sizes in different tissues:

Lysosomal this compound Compartmentalization

While the majority of this compound is stored and metabolized in the cytosol, a small amount of this compound is also found within lysosomes. nih.govnih.gov Lysosomal degradation of this compound is mediated by the enzyme acid alpha-glucosidase (GAA), also known as acid maltase. nih.govnih.govclevelandclinic.orgfrontiersin.org This enzyme hydrolyzes the α-1,4 and α-1,6 glycosidic bonds of this compound within the acidic environment of the lysosome. frontiersin.org

Lysosomal this compound degradation represents a distinct pathway from the cytosolic glycogenolysis carried out by this compound phosphorylase and debranching enzyme. nih.govnih.gov The accumulation of this compound in lysosomes due to a deficiency in GAA is the underlying cause of Pompe disease, a lysosomal storage disorder. nih.govclevelandclinic.orgfrontiersin.orgstanford.eduantidote.meplos.org In Pompe disease, impaired lysosomal this compound degradation leads to the progressive buildup of this compound within lysosomes in various tissues, particularly muscle, causing cellular dysfunction and clinical symptoms. clevelandclinic.orgfrontiersin.organtidote.meplos.orgoup.com This highlights the importance of proper lysosomal function in this compound metabolism and cellular health.

Compound Names and PubChem CIDs

Interactive Data Tables:

| Tissue | Typical Granule Size (nm) | Notes | Source |

|---|---|---|---|

| Brain | 10–30 | Average particle size (inner diameter) | nih.gov |

| Skeletal Muscle | 10–40 | Average particle size (inner diameter) | nih.gov |

| Liver | 110–290 | Average particle size (inner diameter) | nih.gov |

| Skeletal Muscle β-granules | 10–45 | Individual particles | colab.wsphysiology.org |

| Liver α-granules | Up to ~200 | Aggregates of β-granules | researchgate.net |

| β-granules (general) | ~25 | Average observed diameter | physiology.orgresearchgate.net |

| Compound Name | PubChem CID |

|---|---|

| This compound | 5281699 |

| Glucose | 5793 |

| UDP-glucose | 161664 |

| Glucose 1-phosphate | 6028 |

| Glucose 6-phosphate | 5958 |

| Glycogenin | - |

| This compound Synthase | - |

| This compound Branching Enzyme | - |

| This compound Phosphorylase | - |

| This compound Debranching Enzyme | - |

| Acid Alpha-Glucosidase | - |

| AMP-activated protein kinase | - |

| Protein Phosphatase 1 | - |

This compound: Molecular Architecture, Enzymatic Associations, and Cellular Organization

This compound, the primary glucose storage polysaccharide in animals, is a highly branched polymer crucial for maintaining glucose homeostasis and providing readily accessible energy. It exists within cells not as a freely soluble molecule but as dynamic, complex granules often referred to as "glycosomes". nih.govoup.comcdnsciencepub.com These granules are sophisticated metabolic units, housing not only the this compound polysaccharide but also a diverse array of associated proteins essential for its synthesis, degradation, and regulation. nih.govoup.comcdnsciencepub.comresearchgate.net

Propiedades

IUPAC Name |

2-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O21/c25-1-5-9(28)11(30)16(35)22(41-5)39-4-8-20(45-23-17(36)12(31)10(29)6(2-26)42-23)14(33)18(37)24(43-8)44-19-7(3-27)40-21(38)15(34)13(19)32/h5-38H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSGBSNPRWKUQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O21 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70864156 |

Source

|

| Record name | Hexopyranosyl-(1->4)-[hexopyranosyl-(1->6)]hexopyranosyl-(1->4)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Beige crystalline solid; [Sigma-Aldrich MSDS] |

Source

|

| Record name | Glycogen | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14445 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

119400-89-4, 337376-15-5, 9005-79-2 |

Source

|

| Record name | β-D-Mannopyranose, O-α-D-galactopyranosyl-(1→6)-O-[β-D-mannopyranosyl-(1→4)]-O-β-D-mannopyranosyl-(1→4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119400-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Icodextrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00702 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glycogen | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycogen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Icodextrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7840 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Molecular Architecture and Cellular Organization of Glycogen

Subcellular Localization and Granule Morphology

This compound granules are not uniformly distributed throughout the cell but exhibit specific subcellular localization patterns that vary depending on cell type and metabolic state. nih.govcolab.wsplos.org

Cytosolic Distribution of this compound Granules

The primary location of this compound storage is the cytosol. nih.govamegroups.orgnih.govwikipedia.org Within the cytosol, this compound granules can be found in distinct pools. In skeletal muscle, for instance, this compound is found in three main subcellular locations:

Intermyofibrillar this compound: Located between the myofibrils, often in close proximity to the sarcoplasmic reticulum and mitochondria. rupress.orgplos.orgresearchgate.net This pool is thought to be important for providing energy for muscle contraction.

Intramyofibrillar this compound: Situated within the myofibrils, between the contractile filaments. plos.orgresearchgate.net

Subsarcolemmal this compound: Found just beneath the plasma membrane. plos.orgresearchgate.net

The relative proportion of this compound in these different cytosolic pools can vary depending on factors such as muscle fiber type, training status, and exercise. colab.wsresearchgate.net Studies have indicated that approximately 75% of skeletal muscle this compound is stored in the intermyofibrillar region, while the intramyofibrillar and subsarcolemmal regions each contain about 5-15%. researchgate.net

In hepatocytes, this compound granules are typically dispersed throughout the cytoplasm. researchgate.net The association of this compound granules with other cellular structures, such as the sarcoplasmic reticulum in muscle, has also been observed. nih.govrupress.orgnih.gov

Granule Size and Ultrastructural Characteristics across Different Cell Types

The size and ultrastructural appearance of this compound granules can differ between cell types. As mentioned earlier, liver cells predominantly contain larger α-granules, which are aggregates of smaller β-granules. nih.govresearchgate.net Skeletal muscle, on the other hand, primarily stores this compound as individual β-granules. nih.govresearchgate.net

Studies using electron microscopy have reported a range of β-granule sizes, typically between 10 and 45 nm in diameter. nih.govcolab.wsphysiology.org While a theoretical maximum size for a β-granule has been estimated to be around 42 nm, representing about 12 tiers of glucose chains, most observed granules are smaller, averaging around 25 nm in diameter, corresponding to approximately 7-9 tiers. nih.govphysiology.orgresearchgate.net This suggests that most granules are not at their maximal storage capacity.

The size distribution of this compound particles can be influenced by metabolic state. For example, during this compound synthesis, the size of β-particles can increase, while during glycogenolysis, their size tends to decrease. nih.govresearchgate.net

The ultrastructural appearance of this compound granules in electron microscopy is also influenced by staining techniques. With appropriate staining, such as with uranyl acetate and lead citrate, this compound granules appear electron-dense. cambridge.orgbiologists.com Subunits within the granules, approximately 3 nm in diameter, have also been observed. nih.govbiologists.com

Below is a table summarizing typical this compound granule sizes in different tissues:

Lysosomal this compound Compartmentalization

While the majority of this compound is stored and metabolized in the cytosol, a small amount of this compound is also found within lysosomes. nih.govnih.gov Lysosomal degradation of this compound is mediated by the enzyme acid alpha-glucosidase (GAA), also known as acid maltase. nih.govnih.govclevelandclinic.orgfrontiersin.org This enzyme hydrolyzes the α-1,4 and α-1,6 glycosidic bonds of this compound within the acidic environment of the lysosome. frontiersin.org

Lysosomal this compound degradation represents a distinct pathway from the cytosolic glycogenolysis carried out by this compound phosphorylase and debranching enzyme. nih.govnih.gov The accumulation of this compound in lysosomes due to a deficiency in GAA is the underlying cause of Pompe disease, a lysosomal storage disorder. nih.govclevelandclinic.orgfrontiersin.orgstanford.eduantidote.meplos.org In Pompe disease, impaired lysosomal this compound degradation leads to the progressive buildup of this compound within lysosomes in various tissues, particularly muscle, causing cellular dysfunction and clinical symptoms. clevelandclinic.orgfrontiersin.organtidote.meplos.orgoup.com This highlights the importance of proper lysosomal function in this compound metabolism and cellular health.

Compound Names and PubChem CIDs

Interactive Data Tables:

Glycogen Biosynthesis: Glycogenesis Pathways and Enzymology

Initiation of Glycogen Synthesis: Glycogenin-Dependent Priming

Unlike the synthesis of other polysaccharides, this compound synthesis does not begin with the addition of glucose units to a pre-existing polysaccharide chain. Instead, it requires a unique protein primer called glycogenin. pnas.orglibretexts.orgresearchgate.netnih.gov Glycogenin is a self-glucosylating enzyme that initiates the formation of a short glucose polymer, which then serves as an acceptor for subsequent glucose additions by this compound synthase. libretexts.orgnih.govresearchgate.netnih.gov

Glycogenin Auto-Glucosylation and Oligosaccharide Primer Formation

Glycogenin functions as both an enzyme and the initial acceptor molecule for this compound synthesis. researchgate.netnih.gov The process begins with the transfer of a glucose residue from UDP-glucose to a specific tyrosine residue (Tyr195 in human glycogenin-1) on the glycogenin protein itself, forming a tyrosine-O-glucose bond. pnas.orgresearchgate.netnih.govnih.govub.edupnas.org This initial glucosylation is catalyzed by glycogenin's intrinsic glucosyltransferase activity, requiring UDP-glucose as the glucose donor and a Mn²⁺ cofactor. libretexts.orgresearchgate.netpnas.org

Following the attachment of the first glucose unit, glycogenin continues to catalyze the sequential addition of several more glucose residues from UDP-glucose to the non-reducing end of the growing oligosaccharide chain. nih.govresearchgate.netnih.gov These glucose units are linked by α(1→4) glycosidic bonds. nih.govpnas.org This auto-glucosylation process results in the formation of a short linear oligosaccharide primer, typically consisting of 8 to 12 glucose residues, covalently attached to glycogenin. pnas.orgresearchgate.netnih.govnih.govpnas.org This glycogenin-bound oligosaccharide is essential because this compound synthase, the enzyme responsible for the bulk of this compound chain elongation, cannot initiate synthesis de novo; it requires a pre-existing primer of at least 4-6 glucose residues. pnas.orglibretexts.org

Glycogenin Isoforms (GYG1, GYG2) and Differential Tissue Expression

In humans, there are two known isoforms of glycogenin: glycogenin-1 (GYG1) and glycogenin-2 (GYG2). nih.govresearchgate.net These isoforms are encoded by separate genes, GYG1 and GYG2, respectively. nih.gov

| Glycogenin Isoform | Gene | Approximate Size (kDa) | Primary Tissue Expression |

| Glycogenin-1 | GYG1 | 39 | Ubiquitously expressed (high in muscle and heart) nih.govresearchgate.netcellsignal.comnih.gov |

| Glycogenin-2 | GYG2 | 55 | Primarily liver, with minor expression in heart and pancreas nih.govresearchgate.netuniprot.orgresearchgate.net |

Table 1: Glycogenin Isoforms and Tissue Expression

Glycogenin-1 is widely expressed in various tissues throughout the body, with particularly high levels found in muscle and heart. nih.govresearchgate.netcellsignal.comnih.gov Glycogenin-2, while structurally and functionally similar to glycogenin-1, exhibits a more restricted expression pattern, being predominantly found in the liver, and to a lesser extent in the heart and pancreas. nih.govresearchgate.netuniprot.orgresearchgate.net The differential tissue expression of these isoforms suggests specialized roles in this compound metabolism within different organs. nih.gov Mutations in the GYG1 gene can lead to this compound Storage Disease type XV, characterized by this compound accumulation and muscle weakness, highlighting the critical role of glycogenin-1 in muscle this compound synthesis. nih.govupf.edu

Conformational Dynamics of Glycogenin during Priming

Glycogenin's auto-glucosylation activity involves dynamic conformational changes. portlandpress.comebi.ac.uknih.govpnas.org Studies have captured crystallographic snapshots of human glycogenin during its reaction cycle, revealing a conformational switch between a ground state and an active state. ebi.ac.uknih.govpnas.org This switch is mediated by the binding of the sugar donor, UDP-glucose. ebi.ac.uknih.govpnas.org

Key conformational changes include the ordering of a polypeptide segment containing the acceptor tyrosine residue (Tyr195) and significant movement of a "lid" segment, approximately 30 residues long, that covers the active site. ebi.ac.uknih.govpnas.org The rearrangement of this lid is crucial for guiding the nascent oligosaccharide chain into the active site. ebi.ac.uknih.govpnas.org This allows for proper positioning of the donor and acceptor sugar groups, facilitating the stepwise glucosyl transfer. ebi.ac.uknih.govpnas.org The conformational plasticity of glycogenin and the coexistence of intra- and intersubunit glucosylation modes are integral to its catalytic mechanism and the efficient formation of the primer. ebi.ac.uknih.govpnas.org

Elongation of Glycan Chains: this compound Synthase Activity

Once glycogenin has synthesized the short oligosaccharide primer, the bulk of the this compound molecule is built by this compound synthase (GS). pnas.orglibretexts.orgnih.gov this compound synthase is a key enzyme in glycogenesis, responsible for extending the α(1→4)-linked glucose chains of the this compound polymer. libretexts.orgnih.govnih.gov

This compound Synthase Isoforms (GYS1, GYS2)

In mammals, there are two major isoforms of this compound synthase: this compound synthase 1 (GYS1) and this compound synthase 2 (GYS2). nih.govcellsignal.comnih.gov These isoforms are encoded by the GYS1 and GYS2 genes, respectively, and share approximately 70% sequence identity. cellsignal.comnih.govbiorxiv.org

| This compound Synthase Isoform | Gene | Primary Tissue Expression | Role |

| This compound Synthase 1 | GYS1 | Skeletal muscle, heart, brain, kidneys, pancreas, adipose tissue, and most other tissues cellsignal.comnih.govbiorxiv.orgspandidos-publications.com | Major role in this compound storage for local energy use nih.gov |

| This compound Synthase 2 | GYS2 | Exclusively liver nih.govcellsignal.comnih.govbiorxiv.orgspandidos-publications.com | Essential for liver this compound synthesis and glucose homeostasis nih.gov |

Table 2: this compound Synthase Isoforms and Tissue Expression

GYS1 is the predominant isoform found in skeletal muscle, heart, and most other tissues, where this compound serves primarily as an intracellular energy reserve for local use. cellsignal.comnih.govbiorxiv.orgspandidos-publications.com GYS2 is specifically expressed in the liver and plays a crucial role in synthesizing liver this compound, which is vital for maintaining blood glucose homeostasis. nih.govcellsignal.comnih.govbiorxiv.orgspandidos-publications.com

Catalytic Mechanism of α(1→4) Glucosyl Transfer

This compound synthase catalyzes the transfer of a glucose residue from UDP-glucose to the non-reducing end of a growing α(1→4)-linked glucan chain. libretexts.orgnih.govnih.gov This reaction results in the formation of a new α(1→4) glycosidic bond and the release of UDP. libretexts.orgnih.govnih.gov this compound synthase is classified as a retaining glycosyltransferase, meaning it catalyzes the transfer with retention of the anomeric configuration of the glucose residue. nih.govbiorxiv.org

The catalytic mechanism involves the cleavage of the carbon-oxygen bond between the glucose and UDP in UDP-glucose and the formation of a new α(1→4) glycosidic bond with the acceptor glucose residue at the non-reducing end of the this compound primer or chain. nih.govnih.govpnas.org The enzyme positions the UDP-glucose donor and the acceptor hydroxyl group of the growing this compound chain within its active site to facilitate this transfer. ebi.ac.uknih.govpnas.org The reaction is thought to proceed through an SNi-like mechanism or a double displacement mechanism involving a covalent intermediate, although the precise details are still under investigation. nih.govpnas.org Key active site residues are involved in coordinating the UDP-glucose, facilitating the departure of UDP, and activating the acceptor hydroxyl group for nucleophilic attack on the anomeric carbon of the glucose moiety. nih.govlibretexts.org

The interaction between this compound synthase and the glycogenin-bound primer is essential for efficient elongation. pnas.orgupf.edunih.gov this compound synthase interacts directly with the glycosyl-primer chain within its active site and also associates with the C-terminal domain of glycogenin. upf.edunih.gov This interaction helps to recruit this compound synthase to the site of initiation and ensures the orderly elongation of the this compound chains on the glycogenin core. pnas.orgupf.edunih.govbiorxiv.org

Molecular Interaction with Glycogenin and this compound Particle Development

This compound synthesis is initiated by a unique protein called glycogenin. nih.gov Glycogenin acts as a primer for this compound synthase, the enzyme responsible for elongating the this compound chains. nih.govlibretexts.org Glycogenin is a dimeric enzyme that catalyzes the addition of glucose residues to itself through a process called autoglucosylation, forming a short alpha-1,4 linked glucose chain of 8-12 units attached to a specific tyrosine residue on the glycogenin molecule. nih.govpnas.org This oligosaccharide primer remains covalently linked to glycogenin and serves as the foundation upon which this compound synthase can build the larger this compound particle. nih.govpnas.org The interaction between this compound synthase and glycogenin is essential for initiating de novo this compound synthesis. pnas.orgwikipedia.org Structural studies have provided insights into how this compound synthase recognizes and binds to the self-glucosylated glycogenin primer. pnas.org This interaction is enhanced by the dimeric state of glycogenin and the tetrameric state of this compound synthase. pnas.org The cooperative action of glycogenin, this compound synthase, and this compound branching enzyme leads to the formation of globular this compound particles, which can range in size from 10 to 290 nm. pnas.orgnih.govrsc.org While glycogenin has been traditionally considered essential for initiating this compound synthesis, some studies suggest that this compound synthesis can occur in its absence, although this may result in the formation of abnormal polyglucosan bodies. nih.govnih.gov

Branching of Glycan Chains: this compound Branching Enzyme Function

The characteristic branched structure of this compound is a result of the action of the this compound branching enzyme (GBE), also known as α-glucan branching enzyme or amylo-(1→4) to (1→6)-transglycosylase. libretexts.orgcreative-enzymes.comwikipedia.org GBE is essential for introducing alpha-1,6 glycosidic bonds into the growing linear alpha-1,4 linked glucose chains synthesized by this compound synthase. creative-enzymes.comwikipedia.orgnih.gov This branching process is critical for the proper structure and function of this compound. creative-enzymes.comontosight.ai

This compound Branching Enzyme (GBE1) Catalytic Mechanism: α(1→4) Cleavage and α(1→6) Transfer

The catalytic mechanism of GBE involves two primary steps: the cleavage of an alpha-1,4 glycosidic bond and the formation of an alpha-1,6 glycosidic bond. libretexts.orgcreative-enzymes.comnih.gov GBE recognizes a linear alpha-1,4 linked glucan chain and cleaves a segment, typically 8-14 glucose residues long, from the non-reducing end. nih.gov This cleaved oligosaccharide segment is then transferred and reattached to a glucose unit within the same chain or a neighboring chain via an alpha-1,6 glycosidic linkage. creative-enzymes.comnih.gov This transglucosylation process creates a new branch point. creative-enzymes.comnih.gov GBE is classified as a carbohydrate-active enzyme and is a member of the alpha-amylase family. nih.govontosight.ai Structural analyses of human GBE1 have provided details about its domain organization and active site features, highlighting similarities and differences compared to prokaryotic branching enzymes. libretexts.orgnih.gov

Impact of Branching on this compound Solubility and Accessibility for Degradation

Branching has a significant impact on the physical and metabolic properties of this compound. The introduction of alpha-1,6 branches increases the number of non-reducing ends in the this compound molecule. creative-enzymes.comwikipedia.org This is particularly important because this compound phosphorylase, the primary enzyme involved in this compound degradation (glycogenolysis), acts on these non-reducing ends. creative-enzymes.comwikipedia.org A higher density of branch points and thus more non-reducing ends allows for more rapid mobilization of glucose units when energy is required. creative-enzymes.comwikipedia.orguoanbar.edu.iq

Furthermore, branching significantly increases the solubility of this compound. nih.govcreative-enzymes.comwikipedia.org this compound is a large polymer, and without adequate branching, it would be less soluble in the cellular cytoplasm, potentially leading to increased osmotic pressure. creative-enzymes.comwikipedia.org The branched structure creates a more globular molecule with a hydrophilic surface, enhancing its interaction with water and reducing its tendency to aggregate. nih.gov This increased solubility is essential for efficient storage and utilization of this compound within the cell.

Evolutionary Perspectives on GBEs across Prokaryotes and Eukaryotes

This compound and starch are major energy storage compounds found across a wide range of organisms, from archaea and eubacteria to eukaryotes. embopress.org The enzymes involved in their synthesis, including branching enzymes, show evolutionary conservation but also notable differences between prokaryotes and eukaryotes. libretexts.orgnih.govembopress.org

In bacteria, this compound biosynthesis typically involves ADP-glucose pyrophosphorylase, this compound synthase, and a branching enzyme (GlgB). researchgate.netnih.gov Bacterial this compound branching enzymes introduce branches, contributing to the formation of branched this compound granules. researchgate.net

In eukaryotes, the pathway involves UDP-glucose pyrophosphorylase, glycogenin, this compound synthase (GYS), and this compound branching enzyme (GBE). libretexts.orgpnas.orgnih.gov Eukaryotic GBEs, like human GBE1, transfer alpha-1,4-linked glucosyl units to an alpha-1,6 position. wikipedia.org While the fundamental branching mechanism is conserved, there are differences in enzyme structure and regulation between prokaryotic and eukaryotic branching enzymes. libretexts.orgnih.govembopress.org For instance, mammalian and yeast this compound synthases use UDP-glucose and are regulated by phosphorylation and allosteric ligands, whereas bacterial and plant synthases often prefer ADP-glucose and may be less regulated. embopress.org These differences reflect the distinct metabolic contexts and regulatory needs of these diverse organisms.

Precursors and Energetics of Glycogenesis

The synthesis of this compound is an energy-requiring process that utilizes activated glucose precursors. The primary glucose donor for this compound elongation is UDP-glucose. nih.govcreative-enzymes.comwikipedia.org

UDP-Glucose Synthesis and its Role as a Glucose Donor

UDP-glucose is synthesized from glucose-1-phosphate and uridine triphosphate (UTP) by the enzyme UDP-glucose pyrophosphorylase, also known as UTP-glucose-1-phosphate uridylyltransferase. nih.govlibretexts.orgwikipedia.orglibretexts.org This reaction involves the nucleophilic attack of the phosphate group of glucose-1-phosphate on the alpha phosphate of UTP, resulting in the formation of UDP-glucose and the release of pyrophosphate (PPi). nih.govlibretexts.orglibretexts.org

UDP-glucose serves as the activated form of glucose for this compound synthesis. uoanbar.edu.iq this compound synthase utilizes UDP-glucose to add glucose residues to the non-reducing ends of the growing this compound primer or existing this compound chains, forming alpha-1,4 glycosidic bonds and releasing UDP. nih.govlibretexts.orgwikipedia.orguoanbar.edu.iq The UDP molecule released can then be rephosphorylated to UTP, allowing for the continued synthesis of UDP-glucose and thus this compound. wikipedia.org The formation of UDP-glucose is a crucial regulatory step in glycogenesis, ensuring that glucose is committed to storage as this compound. pnas.org

Glycogen Degradation: Glycogenolysis Pathways and Enzymology

Phosphorolytic Cleavage: Glycogen Phosphorylase Activity

This compound phosphorylase (GP) is the rate-limiting enzyme in glycogenolysis wikipedia.orgebi.ac.uk. It catalyzes the sequential removal of glucose residues from the non-reducing ends of this compound chains through a process called phosphorolysis wikipedia.org. This reaction utilizes inorganic phosphate (Pi) to cleave the α(1→4) glycosidic bonds, yielding glucose-1-phosphate (G1P) wikipedia.orgub.ac.id.

This compound Phosphorylase Isoforms (PYGM, PYGL, PYGB) and Tissue Distribution

In humans, there are at least three major isoforms of this compound phosphorylase, encoded by different genes:

PYGM (Muscle this compound Phosphorylase): Primarily found in skeletal muscle, where this compound breakdown provides glucose-6-phosphate for glycolysis and ATP production during exercise nih.govuniprot.orgwsu.edu.

PYGL (Liver this compound Phosphorylase): Predominantly expressed in the liver, this isoform is crucial for maintaining blood glucose levels during fasting by releasing free glucose into the bloodstream nih.govwsu.edu.

PYGB (Brain this compound Phosphorylase): Found in the brain, though its specific role and mechanism are still under investigation taylorandfrancis.com.

Each isoform exhibits distinct regulatory properties tailored to the metabolic needs of its respective tissue nih.govasutoshcollege.in.

Mechanism of α(1→4) Glucosyl Removal and Glucose-1-Phosphate Production

This compound phosphorylase catalyzes the phosphorolytic cleavage of the α(1→4) glycosidic bond at the non-reducing ends of this compound chains wikipedia.orgub.ac.id. The reaction involves the attack of inorganic phosphate on the C1 carbon of the terminal glucose residue, breaking the glycosidic bond and releasing glucose-1-phosphate wikipedia.orgub.ac.id. This process is distinct from hydrolysis as it does not involve water ub.ac.id. The enzyme utilizes pyridoxal phosphate (PLP), a derivative of vitamin B6, as a cofactor in its catalytic mechanism wikipedia.orgub.ac.idasutoshcollege.in. PLP is covalently linked to a lysine residue in the enzyme's active site and its phosphate group plays a role in acid-base catalysis during the reaction wikipedia.orgub.ac.idasutoshcollege.in. This compound phosphorylase continues to cleave α(1→4) bonds until it reaches a point approximately four glucose residues away from an α(1→6) branch point nih.govwikipedia.orgallen.in. At this point, its activity is halted, leaving a structure known as a limit dextrin wikipedia.orguobabylon.edu.iqupr.edu.

Allosteric Regulation and Phosphorylation States

This compound phosphorylase activity is tightly regulated by both allosteric effectors and covalent modification (phosphorylation) wikipedia.orgnih.govvaia.com. The enzyme exists in two main interconvertible forms:

Phosphorylase b: The less active form, typically dephosphorylated wikipedia.orgasutoshcollege.in.

Phosphorylase a: The more active form, phosphorylated at a specific serine residue (Ser14) wikipedia.orgasutoshcollege.innih.gov.

Phosphorylation is catalyzed by phosphorylase kinase, while dephosphorylation is carried out by phosphoprotein phosphatase-1 (PP1) asutoshcollege.inuobabylon.edu.iqvaia.com.

Allosteric regulation involves the binding of molecules to sites distinct from the active site, influencing the enzyme's conformation and activity wikipedia.orgnih.govnih.gov. Key allosteric regulators include:

AMP: Acts as a positive allosteric effector, activating this compound phosphorylase, particularly the b form, and signaling a low energy state within the cell wikipedia.orgasutoshcollege.invaia.com.

ATP and Glucose-6-phosphate: Act as negative allosteric effectors, inhibiting the enzyme and indicating high energy levels or sufficient glucose availability wikipedia.orgasutoshcollege.invaia.com.

The interplay between phosphorylation and allosteric regulation provides fine-tuned control over glycogenolysis, ensuring glucose is mobilized only when needed vaia.com. Hormones like epinephrine and glucagon also regulate this compound phosphorylase activity indirectly through signaling cascades that affect its phosphorylation state wikipedia.orgub.ac.id.

Debranching of Glycan Chains: this compound Debranching Enzyme Function

This compound phosphorylase cannot cleave the α(1→6) glycosidic bonds that form the branch points in this compound allen.innih.gov. Complete degradation of this compound therefore requires the action of a second enzyme, the this compound debranching enzyme (GDE) nih.govnih.govwikipedia.org. GDE is a multifunctional enzyme with two distinct catalytic activities on a single polypeptide chain taylorandfrancis.comnih.govwikipedia.org.

Dual Catalytic Activities: Oligo-α(1,4)→α(1,4)-glucanotransferase and α(1→6) Glucosidase

The this compound debranching enzyme possesses two key enzymatic activities:

Oligo-α(1,4)→α(1,4)-glucanotransferase: This activity involves the transfer of a block of three glucose residues from the limit dextrin branch to the non-reducing end of another this compound chain nih.govwikipedia.orgnih.gov. This effectively lengthens an existing linear chain that can then be acted upon by this compound phosphorylase upr.edunih.govwikipedia.org. This activity breaks an α(1→4) bond and forms a new α(1→4) bond wsu.eduupr.edu.

α(1→6) Glucosidase: This activity hydrolyzes the remaining single glucose residue attached to the main chain by an α(1→6) glycosidic bond at the original branch point nih.govwikipedia.orgnih.gov. This reaction releases free glucose uobabylon.edu.iqnih.govnih.gov.

These two activities work in concert to resolve the branch points that impede this compound phosphorylase nih.govwikipedia.org.

Coordinated Action with this compound Phosphorylase for Complete Degradation

The degradation of branched this compound requires the coordinated action of both this compound phosphorylase and this compound debranching enzyme nih.govoup.com. This compound phosphorylase works processively along the α(1→4) linkages until it reaches approximately four glucose units from an α(1→6) branch nih.govwikipedia.orgallen.in. The debranching enzyme then takes over. The transferase activity moves a trisaccharide unit, leaving a single glucose residue at the branch point nih.govwikipedia.orgnih.gov. The glucosidase activity then cleaves this α(1→6) bond, releasing free glucose and creating a linear chain nih.govwikipedia.orgnih.gov. This compound phosphorylase can then resume its activity on the newly elongated linear chain uobabylon.edu.iqupr.edunih.gov. This cyclical process of phosphorolytic cleavage by this compound phosphorylase and debranching by GDE continues until the this compound molecule is fully degraded to glucose-1-phosphate (approximately 90%) and a small amount of free glucose (approximately 10%) uobabylon.edu.iqnih.govresearchgate.net.

Lysosomal this compound Degradation: Acid Alpha-Glucosidase

Deficiency in acid alpha-glucosidase activity leads to the accumulation of this compound within lysosomes, a condition known as this compound Storage Disease Type II (GSDII) or Pompe disease. wikipedia.orgmedlineplus.govfrontiersin.orgnih.gov This accumulation can cause significant damage to organs and tissues, particularly muscles, leading to a range of clinical symptoms. medlineplus.govfrontiersin.org

Mechanism of Lysosomal Hydrolysis and this compound Trafficking to Lysosomes

The lysosomal degradation of this compound by acid alpha-glucosidase involves the hydrolysis of the glycosidic bonds, releasing free glucose molecules. wikipedia.orgresearchgate.net The enzyme functions optimally in the acidic environment of the lysosome. nih.gov

The mechanism by which this compound is transported to lysosomes is not fully understood and appears to involve multiple pathways. One proposed mechanism involves autophagy, a cellular process where cytoplasmic components, including this compound, are enclosed within double-membraned vesicles called autophagosomes. tandfonline.comnih.gov These autophagosomes then fuse with lysosomes, delivering their contents for degradation by lysosomal enzymes like GAA. nih.gov Evidence suggests that macroautophagy is a major route of this compound delivery to lysosomes in skeletal muscle. nih.gov

Another hypothesis suggests a non-classical autophagy-independent mechanism mediated by the starch-binding domain-containing protein 1 (STBD1). tandfonline.comnih.govbiorxiv.org STBD1 is thought to anchor this compound molecules to vesicular membranes, facilitating their transport to lysosomes. tandfonline.combiorxiv.org Research indicates a tissue-specific role for STBD1 in this compound transport, with evidence in the liver but less clarity on its role in skeletal muscle. nih.govamegroups.org

Lysosomal trafficking of enzymes like GAA is also a complex process. GAA is synthesized in the endoplasmic reticulum, undergoes glycosylation and processing through the Golgi complex, and is then transported to lysosomes, partly via the mannose-6-phosphate receptor-mediated endocytic pathway. frontiersin.orgtandfonline.comtandfonline.com This pathway converges with autophagic and endocytic routes at various points, impacting the delivery of both the enzyme and its substrate, this compound, to the lysosome. tandfonline.comtandfonline.com

Subsequent Metabolic Fates of Glucose-1-Phosphate and Free Glucose

Glycogenolysis in the cytosol primarily yields glucose-1-phosphate (G1P), while lysosomal degradation by acid alpha-glucosidase releases free glucose. byjus.comnih.govnih.gov The subsequent metabolic fates of these two forms of glucose differ depending on the tissue and the body's metabolic state.

Glucose-1-Phosphate (G1P):

Glucose-1-phosphate produced during cytosolic glycogenolysis is not directly utilized in glycolysis. libretexts.org It is first converted to glucose-6-phosphate (G6P) by the enzyme phosphoglucomutase. byjus.comnih.govlibretexts.orglibretexts.org This reversible reaction involves the transfer of a phosphate group from the 1st carbon to the 6th carbon of the glucose molecule. nih.govlibretexts.org

The fate of glucose-6-phosphate then depends on the tissue:

In muscles: Muscle cells lack the enzyme glucose-6-phosphatase, which is necessary to remove the phosphate group from G6P. nih.govlibretexts.orglibretexts.org Therefore, G6P in muscle primarily enters the glycolytic pathway to produce ATP, providing energy for muscle contraction. byjus.comnih.govlibretexts.orglibretexts.org It can also be directed to the pentose phosphate pathway for the synthesis of NADPH and precursors for nucleotide synthesis. libretexts.org

In the liver and kidneys: These tissues possess glucose-6-phosphatase. britannica.comnih.govlibretexts.orglibretexts.org This enzyme hydrolyzes glucose-6-phosphate to free glucose. britannica.comnih.govlibretexts.orglibretexts.org The free glucose can then be transported out of the cell into the bloodstream via glucose transporters (GLUTs), contributing to the maintenance of blood glucose homeostasis, particularly during fasting. britannica.comnih.govlibretexts.orgyoutube.com

Free Glucose:

Free glucose is released from this compound primarily through the action of the debranching enzyme in the cytosol and by acid alpha-glucosidase in the lysosomes. byjus.comnih.govresearchgate.net

From cytosolic glycogenolysis: The debranching enzyme hydrolyzes the α-1,6 linkages at branch points, releasing a single molecule of free glucose for every branch point cleaved. byjus.comnih.govnih.gov

From lysosomal degradation: Acid alpha-glucosidase hydrolyzes both α-1,4 and α-1,6 linkages within the lysosome, yielding free glucose. wikipedia.orgresearchgate.net This glucose is then transported out of the lysosome, potentially via specific glucose transporters, and can enter the cytoplasm. nih.govmdpi.com

Once in the cytoplasm, the free glucose can have several fates:

In the liver and kidneys: Free glucose can be released into the bloodstream to maintain blood glucose levels. britannica.comnih.govlibretexts.orgyoutube.com

In muscles and other tissues: Free glucose can be taken up from the bloodstream via glucose transporters and enter the glycolytic pathway for energy production. It can also be used for this compound synthesis (glycogenesis) if energy stores are sufficient.

The coordinated regulation of these pathways ensures that glucose is mobilized from this compound stores efficiently to meet the body's energy demands and maintain glucose homeostasis. britannica.combyjus.comnih.govpressbooks.pub

Data Table: Enzymes and Products in this compound Degradation Pathways

| Pathway | Primary Enzyme(s) | Main Product(s) | Location |

| Cytosolic Glycogenolysis | This compound Phosphorylase, Debranching Enzyme | Glucose-1-phosphate, Free Glucose | Cytosol |

| Lysosomal Degradation | Acid Alpha-Glucosidase (GAA) | Free Glucose | Lysosome |

Data Table: Metabolic Fates of Glycogenolysis Products

| Product | Tissue | Subsequent Fate(s) |

| Glucose-1-Phosphate | Muscle | Converted to Glucose-6-Phosphate, Enters Glycolysis, Pentose Phosphate Pathway |

| Glucose-1-Phosphate | Liver, Kidney | Converted to Glucose-6-Phosphate, Converted to Free Glucose, Released into Bloodstream |

| Free Glucose | Liver, Kidney | Released into Bloodstream |

| Free Glucose | Muscle, Other Tissues (taken from blood) | Enters Glycolysis, Used for Glycogenesis |

Regulation of Glycogen Metabolism

Allosteric Control Mechanisms

Allosteric regulation involves the binding of small molecules (effectors) to specific sites on enzymes, distinct from the active site. This binding induces conformational changes that alter enzyme activity. jackwestin.comvaia.com In glycogen metabolism, key enzymes are allosterically regulated by metabolites that signal the cellular energy status and glucose availability. libretexts.org

Allosteric Activation of this compound Synthase by Glucose-6-Phosphate

This compound synthase, the rate-limiting enzyme in this compound synthesis, is allosterically activated by glucose-6-phosphate (G6P). jackwestin.comresearchgate.netbiorxiv.org G6P is an early intermediate in glucose metabolism; its rising concentration reflects abundant intracellular glucose. wikipedia.orgplos.org The binding of G6P to an allosteric site on this compound synthase promotes a more active conformation, stimulating this compound synthesis even when the enzyme is in a phosphorylated (less active) state. biorxiv.orgnih.gov This mechanism ensures that glucose is efficiently stored as this compound when glucose is plentiful. jackwestin.comnih.govlibretexts.org Structural studies indicate that G6P binding can overcome the inhibitory effects of phosphorylation by disrupting specific interactions and increasing the enzyme's flexibility, facilitating its interaction with the substrate UDP-glucose. biorxiv.org Research in rat retina has demonstrated a direct correlation between G6P levels, this compound synthase activity, and this compound accumulation, highlighting the physiological importance of this allosteric activation. plos.org

Allosteric Regulation of this compound Phosphorylase by AMP, ATP, and Glucose-6-Phosphate

This compound phosphorylase, the enzyme responsible for initiating this compound breakdown, is allosterically regulated by several metabolites that reflect the cellular energy state. libretexts.orgvaia.com

AMP: Adenosine monophosphate (AMP) is a potent allosteric activator of this compound phosphorylase, particularly in muscle tissue. vaia.comaklectures.comasutoshcollege.in Elevated AMP levels signal a low energy charge within the cell, prompting the need for glucose release from this compound stores to fuel ATP production. vaia.comaklectures.com AMP binding stabilizes the active R-state conformation of this compound phosphorylase. researchgate.netaklectures.com

ATP and Glucose-6-Phosphate: Conversely, high concentrations of ATP and glucose-6-phosphate act as allosteric inhibitors of this compound phosphorylase. vaia.comaklectures.comasutoshcollege.in High ATP levels indicate sufficient energy, while elevated G6P suggests ample glucose availability. vaia.comaklectures.com Binding of ATP or G6P favors the inactive T-state of the enzyme, preventing unnecessary this compound degradation. researchgate.netaklectures.comasutoshcollege.in In muscle, the activating effect of AMP can counteract the inhibitory effects of ATP. asutoshcollege.in

This allosteric control ensures that this compound breakdown occurs primarily when the cell's energy reserves are low or glucose is scarce. libretexts.orgvaia.com

A summary of the allosteric regulation of key enzymes:

| Enzyme | Allosteric Activators | Allosteric Inhibitors |

| This compound Synthase | Glucose-6-Phosphate | None |

| This compound Phosphorylase | AMP | ATP, Glucose-6-Phosphate, Glucose (in liver) researchgate.netasutoshcollege.in |

Post-Translational Modifications

The activity of enzymes in this compound metabolism is also finely tuned by post-translational modifications, predominantly through the reversible addition and removal of phosphate groups (phosphorylation and dephosphorylation). slideshare.netlibretexts.orgnih.govannualreviews.org This covalent modification system provides a rapid and coordinated regulatory mechanism in response to hormonal signals. slideshare.netnih.gov

Reversible Phosphorylation and Dephosphorylation Cascades

Reversible phosphorylation is a dynamic process catalyzed by protein kinases, which add phosphate groups, and protein phosphatases, which remove them. annualreviews.orgnih.gov This modification can either activate or inactivate enzymes. libretexts.orgnih.gov In the context of this compound metabolism, phosphorylation typically inactivates this compound synthase while activating this compound phosphorylase, ensuring reciprocal control of synthesis and degradation. slideshare.netlibretexts.orgnih.gov The understanding of reversible protein phosphorylation as a major regulatory mechanism was significantly advanced by studies on this compound phosphorylase. annualreviews.orgnih.gov These processes often involve complex kinase cascades. nih.gov

Role of Protein Kinase A (PKA)

Protein Kinase A (PKA) plays a central role in the phosphorylation cascade that regulates this compound metabolism, particularly in response to hormones like glucagon and epinephrine. libretexts.orgdroracle.aibioscientifica.com PKA is activated by an increase in intracellular cyclic AMP (cAMP), a second messenger generated upon hormone binding to cell surface receptors. droracle.aibioscientifica.com

Upon activation, PKA phosphorylates several downstream targets. It phosphorylates and activates phosphorylase kinase, which in turn phosphorylates and activates this compound phosphorylase, thereby stimulating this compound breakdown. libretexts.orgbioscientifica.combrainly.com Simultaneously, PKA phosphorylates and inactivates this compound synthase, inhibiting this compound synthesis. libretexts.orgdroracle.aibioscientifica.combrainly.com This coordinated action mediated by PKA ensures that glucose is mobilized from this compound stores when energy is required, such as during fasting or increased physical activity. droracle.aibrainly.com

Role of this compound Synthase Kinase 3 (GSK-3)

This compound Synthase Kinase 3 (GSK-3) is another key protein kinase involved in the regulation of this compound metabolism, primarily through the phosphorylation and inactivation of this compound synthase. researchgate.netscielo.brnih.govwikipedia.org GSK-3 was initially identified based on its role in regulating this compound synthesis in response to insulin. nih.govpnas.org

GSK-3 phosphorylates this compound synthase at multiple serine residues, leading to its inactivation. researchgate.netwikipedia.orgdiabetesjournals.org This phosphorylation prevents the synthesis of this compound. scielo.br Unlike many kinases, GSK-3 is often constitutively active in resting cells and is inhibited following insulin stimulation. scielo.br Insulin signaling activates protein kinase B (PKB/Akt), which directly phosphorylates and inactivates GSK-3. pnas.org The resulting inhibition of GSK-3 leads to the dephosphorylation and activation of this compound synthase, promoting this compound synthesis when glucose levels are high. scielo.br Mammals have two isoforms of GSK-3, GSK-3α and GSK-3β, both contributing to the regulation of this compound synthase. scielo.brnih.govwikipedia.org

The interplay between PKA and GSK-3, along with the action of protein phosphatases (such as Protein Phosphatase 1, which reverses the phosphorylation effects of PKA and GSK-3 on this compound synthase and phosphorylase), provides a sophisticated and tightly regulated system for controlling this compound metabolism in response to diverse physiological cues. libretexts.orgresearchgate.net

Role of AMP-Activated Protein Kinase (AMPK)

AMP-Activated Protein Kinase (AMPK) is a highly conserved heterotrimeric enzyme that functions as a critical sensor of cellular energy status. mdpi.comwikipedia.org It is composed of a catalytic α subunit and regulatory β and γ subunits. mdpi.comwikipedia.org AMPK is activated when the cellular AMP:ATP ratio increases, signaling a state of low energy. cambridge.org In skeletal muscle, AMPK activation is triggered by sustained contraction, playing a significant role in metabolic changes during exercise. cambridge.org

AMPK influences this compound metabolism by switching on catabolic processes that generate ATP while switching off energy-requiring processes. cambridge.org It can inhibit this compound synthesis by phosphorylating this compound synthase (GS) at site 2, reducing its activity. mdpi.comwikipedia.orgcambridge.org This action may help divert glucose towards breakdown rather than storage during increased energy demand. cambridge.org The regulatory β subunits of AMPK contain a carbohydrate-binding module (CBM) that allows AMPK to bind to this compound particles. mdpi.comfrontiersin.org This interaction is hypothesized to play an energy-sensing role, allowing AMPK to sense this compound levels and regulate metabolic pathways accordingly. frontiersin.org Studies in mice with disrupted AMPK-glycogen binding have shown increased carbohydrate utilization and reduced exercise capacity, highlighting the importance of this interaction. frontiersin.org

While AMPK activation regulates this compound synthesis in striated muscle, its role in liver this compound synthesis appears to be different. mdpi.com

Role of Protein Phosphatase 1 (PP1) and its Regulatory Subunits

Protein Phosphatase 1 (PP1) is a major serine/threonine phosphatase that plays an instrumental role in the reciprocal regulation of this compound metabolism. wikipedia.org PP1 ensures the coordinated regulation of this compound breakdown and synthesis. wikipedia.org It does this by dephosphorylating and activating this compound synthase, while dephosphorylating and inactivating this compound phosphorylase. portlandpress.com

The cellular functions of PP1 are significantly influenced by its association with various regulatory subunits. wikipedia.orgportlandpress.com These subunits are crucial for targeting PP1 to specific cellular locations, such as this compound particles, and for determining its substrate specificity. wikipedia.orgebi.ac.uk this compound-targeting regulatory subunits, such as GM (PPP1R3A) and GL (PPP1R3B), are essential for recruiting PP1 to this compound. wikipedia.orgportlandpress.comebi.ac.ukuniprot.org These subunits contain regions responsible for binding to PP1, this compound, this compound phosphorylase, and this compound synthase. ebi.ac.uk For instance, the CBM21 domain is involved in localizing PP1 to this compound. ebi.ac.ukuniprot.org

The interaction between PP1 and its this compound-targeting subunits is also subject to regulation. For example, phosphorylation of the GM subunit by protein kinase A (PKA) can prevent PP1 binding. portlandpress.com Mutations in the PP1-binding motif of regulatory subunits can significantly affect their interaction with PP1 and subsequent regulation of this compound metabolism. portlandpress.com

Other Covalent Modifications (e.g., Acetylation, Oxidation, Nitration) of this compound Enzymes

Beyond the well-established phosphorylation/dephosphorylation mechanisms, other covalent modifications have been identified that regulate the activity of this compound metabolism enzymes, particularly this compound phosphorylase. These modifications include acetylation, oxidation, and nitration. nih.govnih.govresearchgate.netresearchgate.net

Acetylation of liver phosphorylase, for example, has been shown to inhibit its activity and promote its dephosphorylation by PP1. nih.govnih.govresearchgate.net While this mechanism has been demonstrated in the liver isoform, its presence and role in muscle phosphorylase are still under investigation. nih.govnih.govresearchgate.net

Oxidation of critical cysteine residues in brain phosphorylase can preclude AMP-dependent activation. nih.govresearchgate.net However, oxidation of the skeletal muscle isoform appears minimal and its role in regulating glycogenolysis during muscle contractions is not well-established. nih.govresearchgate.net

Nitration of tyrosine residues, such as tyrosine 613 in skeletal muscle phosphorylase, can result in potent inhibition of the enzyme. nih.govresearchgate.net While demonstrated in purified enzymes and muscle extracts, the physiological relevance of nitration in regulating phosphorylase activity during intense contractions in living muscle is debated. nih.gov

These findings suggest that covalent modifications beyond phosphorylation contribute to the fine-tuning of this compound enzyme activity, although their precise roles and conditions under which they are significant are still active areas of research.

Hormonal and Cellular Signaling Pathways

This compound metabolism is extensively regulated by hormonal signals that communicate the body's energy status to target tissues, primarily the liver and skeletal muscle.

Insulin Signaling and this compound Synthesis Activation

Insulin, a hormone secreted by pancreatic beta cells in response to high blood glucose levels, is a primary activator of this compound synthesis (glycogenesis). libretexts.orgresearchgate.nete-dmj.org Insulin signaling promotes glucose uptake into cells, particularly in muscle and adipose tissue, and directs glucose towards storage as this compound. libretexts.orgresearchgate.nete-dmj.org

The insulin signaling pathway involves a cascade of events initiated by insulin binding to its receptor. libretexts.orgresearchgate.netgenome.jp This leads to the phosphorylation of insulin receptor substrates (IRS), which in turn activate phosphatidylinositol 3-kinase (PI3K). libretexts.orgresearchgate.netgenome.jp PI3K then activates protein kinase B (PKB), also known as Akt. libretexts.orgresearchgate.netgenome.jp

Activated Akt plays a crucial role in activating this compound synthesis. libretexts.orgresearchgate.nete-dmj.org One key mechanism is the phosphorylation and inactivation of this compound synthase kinase-3 (GSK-3). libretexts.orgresearchgate.nete-dmj.orggenome.jp Since GSK-3 normally phosphorylates and inactivates this compound synthase, its inhibition by Akt leads to the dephosphorylation and activation of this compound synthase, thereby promoting this compound synthesis. libretexts.orgresearchgate.nete-dmj.orggenome.jp Insulin also promotes the activation of PP1, which further contributes to this compound synthase activation through dephosphorylation. e-dmj.org

The insulin signaling pathway also enhances glucose uptake by promoting the translocation of GLUT4 glucose transporters to the plasma membrane, particularly in muscle and adipose tissue, providing the substrate for this compound synthesis. libretexts.orgresearchgate.netgenome.jp

Glucagon Signaling and this compound Degradation Activation

Glucagon, a peptide hormone secreted by pancreatic alpha cells in response to low blood glucose levels, primarily acts on the liver to stimulate this compound degradation (glycogenolysis) and glucose release into the bloodstream, thereby raising blood glucose levels. libretexts.orgcreative-diagnostics.comcusabio.combocsci.com

Glucagon binds to specific G protein-coupled receptors on the surface of liver cells. creative-diagnostics.comcusabio.combocsci.com This binding activates adenylate cyclase through Gs proteins, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. creative-diagnostics.comcusabio.combocsci.com cAMP acts as a second messenger, activating protein kinase A (PKA). creative-diagnostics.comcusabio.combocsci.com